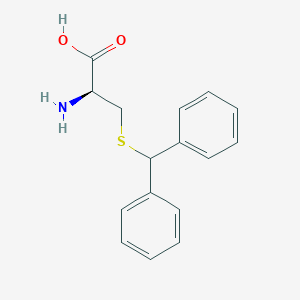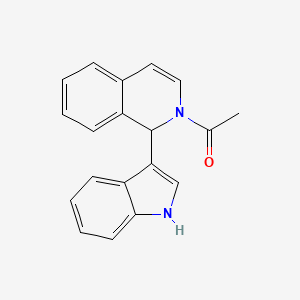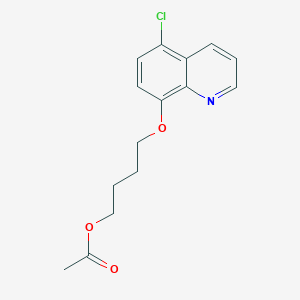
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline is an organic compound with the molecular formula C19H25N3 and a molecular weight of 295.42 g/mol It is characterized by the presence of a diazepane ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline typically involves the reaction of 4-(1,4-diazepan-1-yl)benzaldehyde with aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the diazepane ring or the aniline group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The diazepane ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Vergleich Mit ähnlichen Verbindungen
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)aniline can be compared with other similar compounds, such as:
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)benzene: This compound has a similar structure but lacks the aniline group.
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)pyridine: This compound contains a pyridine ring instead of an aniline group.
4-(1-(4-(1,4-Diazepan-1-yl)phenyl)ethyl)phenol: This compound has a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106027-37-6 |
|---|---|
Molekularformel |
C19H25N3 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
4-[1-[4-(1,4-diazepan-1-yl)phenyl]ethyl]aniline |
InChI |
InChI=1S/C19H25N3/c1-15(16-3-7-18(20)8-4-16)17-5-9-19(10-6-17)22-13-2-11-21-12-14-22/h3-10,15,21H,2,11-14,20H2,1H3 |
InChI-Schlüssel |
QYBCUVHPHXLGEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N3CCCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)



![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)





![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)
![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)


